Napabucasin

Catalog No.
S536668
CAS No.
83280-65-3
M.F
C14H8O4
M. Wt
240.21 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Napabucasin

CAS Number

83280-65-3

Product Name

Napabucasin

IUPAC Name

2-acetylbenzo[f][1]benzofuran-4,9-dione

Molecular Formula

C14H8O4

Molecular Weight

240.21 g/mol

InChI

InChI=1S/C14H8O4/c1-7(15)11-6-10-12(16)8-4-2-3-5-9(8)13(17)14(10)18-11/h2-6H,1H3

InChI Key

DPHUWDIXHNQOSY-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O

Solubility

Soluble in DMSO, not in water

Synonyms

BBI608; BBI 608; BB-I608; Napabucasin

Canonical SMILES

CC(=O)C1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O

Description

The exact mass of the compound Napabucasin is 240.0423 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Quinones - Naphthoquinones - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cancer Research

Napabucasin shows promise in inhibiting the growth and spread of certain cancers. It works by targeting a protein called STAT3, which plays a crucial role in cell proliferation and survival. Studies suggest Napabucasin may be effective against various cancers, including:

  • Leukemia
  • Colorectal cancer
  • Breast cancer

Other Areas of Research

Napabucasin is being investigated for its potential applications beyond cancer. Research suggests it may have a role in:

  • Bone health: Studies indicate Napabucasin might influence bone formation by affecting a pathway involving STAT3

Napabucasin is an orally bioavailable inhibitor of signal transducer and activator of transcription 3 (STAT3) [, , ]. STAT3 is a protein involved in cell proliferation, survival, and differentiation. Its dysregulation is implicated in various cancers []. Napabucasin's ability to target STAT3 makes it a promising candidate for anticancer therapeutics.


Molecular Structure Analysis

The exact structure of Napabucasin is not publicly available. However, scientific publications describe it as a small molecule [].


Physical And Chemical Properties Analysis

Some physical and chemical properties are available from commercial suppliers:

  • Purity: Up to 99.72% (HPLC) [, ]
  • Solubility: Soluble in DMSO [, ]
  • CAS Number: 83280-65-3 [, ]

Napabucasin inhibits STAT3 by inducing its degradation. It does this by promoting the interaction of STAT3 with an E3 ubiquitin ligase, which marks STAT3 for destruction by the cellular machinery []. This process effectively reduces STAT3 protein levels, thereby hindering its role in cancer cell proliferation and stemness [].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.3

Exact Mass

240.0423

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z1HHM49K7O

Pharmacology

Napabucasin is an orally available cancer cell stemness inhibitor with potential antineoplastic activity. Even though the exact target has yet to be fully elucidated, napabucasin appears to target and inhibit multiple pathways involved in cancer cell stemness. This may ultimately inhibit cancer stemness cell (CSC) growth as well as heterogeneous cancer cell growth. CSCs, self-replicating cells that are able to differentiate into heterogeneous cancer cells, appear to be responsible for the malignant growth, recurrence and resistance to conventional chemotherapies.

KEGG Target based Classification of Drugs

Not elsewhere classified
Signaling molecules
Transcription factor
STAT3 [HSA:6774] [KO:K04692]

Other CAS

83280-65-3

Wikipedia

Napabucasin

Dates

Modify: 2023-08-15
1: Zhang Y, Jin Z, Zhou H, Ou X, Xu Y, Li H, Liu C, Li B. Suppression of prostate
2: Li Y, Rogoff HA, Keates S, Gao Y, Murikipudi S, Mikule K, Leggett D, Li W,

Explore Compound Types